1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
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Overview
Description
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is an organic compound with a complex structure that includes a benzoyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Preparation Methods
The synthesis of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multiple steps, starting with the preparation of the dioxopyrrolidine ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization. The benzoyloxy group is introduced via esterification with benzoyl chloride. The sulfonic acid group is then added through sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols replace the benzoyloxy group, forming new derivatives.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol
Scientific Research Applications
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The dioxopyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid include:
Benzoyl derivatives: Compounds like benzoyl peroxide and benzoyl chloride share the benzoyloxy group but differ in their reactivity and applications.
Dioxopyrrolidine derivatives: Compounds such as succinimide and maleimide contain the dioxopyrrolidine ring but lack the benzoyloxy and sulfonic acid groups.
Sulfonic acid derivatives: Compounds like p-toluenesulfonic acid and methanesulfonic acid contain the sulfonic acid group but differ in their overall structure and properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula C15H10N2O9S, this compound features a unique structure that includes a benzoyloxy group and a sulfonic acid moiety attached to a dioxopyrrolidine ring. Its biological activities, particularly anti-inflammatory and anticancer properties, are of considerable interest.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Benzoyloxy Group : Enhances solubility and reactivity.
- Dioxopyrrolidine Ring : Contributes to the compound's stability and biological interactions.
- Sulfonic Acid Moiety : Increases aqueous solubility, improving bioavailability.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Preliminary studies suggest it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for therapeutic applications in chronic inflammatory diseases.
Anticancer Activity
The compound has also shown promise in anticancer research. Interaction studies reveal that it may bind to specific proteins involved in cell signaling pathways related to cancer progression. This binding affinity is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
The biological activity of this compound is believed to involve:
- Protein Interaction : Binding to proteins that regulate cell growth and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | Hydroxyl instead of benzoyloxy | Simpler structure with fewer functional groups |
2-Methyl-2,5-dioxopyrrolidine-3-sulfonic acid | Methyl substitution on pyrrolidine | Alters sterics and potentially affects reactivity |
1-(4-Aminobenzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | Aminobenzoyloxy group | Introduces amino functionality for enhanced interaction |
This table illustrates how the combination of functional groups in this compound may confer distinct biological activities not observed in other derivatives.
Study 2: Enzyme Inhibition
Research into enzyme inhibition has revealed that related compounds can inhibit key enzymes involved in metabolic pathways. While specific studies on this compound are sparse, its structural characteristics suggest potential enzyme inhibitory effects that warrant further investigation.
Properties
Molecular Formula |
C11H9NO7S |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
1-benzoyloxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H9NO7S/c13-9-6-8(20(16,17)18)10(14)12(9)19-11(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,17,18) |
InChI Key |
LQHOHZMTFYBAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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